N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound notable for its potential pharmacological applications. This compound integrates a benzodioxole moiety with a triazolopyrimidine structure, which is of significant interest in medicinal chemistry due to its diverse biological activities.
This compound can be classified under the broader category of triazolopyrimidine derivatives, which are known for their biological activities, including anticancer and antimicrobial properties. The specific structure of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide suggests potential applications in drug development targeting various diseases.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions. A common method includes:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents like dimethylformamide or ethanol to facilitate the reactions efficiently .
The molecular formula of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is C17H17N5O3 with a molecular weight of 335.35 g/mol.
Key structural features include:
The compound's structural representation can be depicted using SMILES notation: Cc1cccc(CC(NCc2ccc3c(c2)OCO3)=O)c1
, indicating the arrangement of atoms and bonds .
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is primarily linked to its interaction with specific biological targets within cells:
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 335.35 g/mol |
Molecular Formula | C17H17N5O3 |
LogP | 3.1774 |
Polar Surface Area | 41.554 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
These properties indicate moderate lipophilicity and potential bioavailability in biological systems .
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several promising applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: